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molecular formula C14H12Cl2N2O2 B7815276 3-Amino-4-methoxy-N-(3,4-dichlorophenyl)-benzamide

3-Amino-4-methoxy-N-(3,4-dichlorophenyl)-benzamide

Cat. No. B7815276
M. Wt: 311.2 g/mol
InChI Key: ZKXFJDCWWSKUHN-UHFFFAOYSA-N
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Patent
US06268387B1

Procedure details

Prepared according to the procedure described for Example 1 using oxalyl chloride (5.0 mL, 57.31 mmol), 3-nitro-4-methoxybenzoic acid (5.04 g, 25.56 mmol), dimethylformamide (0.5 mL, 6.46 mmol), and 3,4-dichloroaniline (8.3 g, 51 mmol) to afford the product (5.45 g); m.p. 179-182° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
8.3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[N+:7]([C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=1[O:19][CH3:20])[C:13]([OH:15])=O)([O-])=O.CN(C)C=O.[Cl:26][C:27]1[CH:28]=[C:29]([CH:31]=[CH:32][C:33]=1[Cl:34])[NH2:30]>>[NH2:7][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=1[O:19][CH3:20])[C:13]([NH:30][C:29]1[CH:31]=[CH:32][C:33]([Cl:34])=[C:27]([Cl:26])[CH:28]=1)=[O:15]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
5.04 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1OC
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
8.3 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)NC2=CC(=C(C=C2)Cl)Cl)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.45 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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